molecular formula C16H16N2O2S B2489875 (1-Tosyl-1H-indol-4-YL)methanamine CAS No. 1145678-74-5

(1-Tosyl-1H-indol-4-YL)methanamine

Cat. No.: B2489875
CAS No.: 1145678-74-5
M. Wt: 300.38
InChI Key: JHRFJDRMDHBZPF-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-indol-4-YL)methanamine is a useful research compound. Its molecular formula is C16H16N2O2S and its molecular weight is 300.38. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

A series of schiff bases, including compounds structurally related to (1-Tosyl-1H-indol-4-YL)methanamine, were synthesized and screened for anticonvulsant activity. These compounds exhibited seizure protection in various models, indicating potential as anticonvulsant agents. Specifically, compound N-{(1H-indol-3-yl)methylene}(pyridin-3-yl) methanamine showed remarkable protection, outperforming clinically used drugs in certain screens (Pandey & Srivastava, 2011).

Novel Synthetic Routes

Research has been conducted on developing new synthetic pathways for indol-2-yl-methanamine derivatives, with (1H-indol-4-yl)methanamine playing a crucial role in these processes. For example, novel synthesis methods were explored for benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives using various starting materials and conditions. These methods aimed to expand the availability of these compounds, potentially useful in various pharmacological and material science applications (Schlosser et al., 2015).

Enantioselective Reactions

The compound was used in enantioselective iso-Pictet-Spengler reactions with α-ketoamides, leading to the creation of complex indole-based structures. These reactions are important in medicinal chemistry for accessing relatively underexplored indole core structures, highlighting the compound's utility in synthesizing biologically active molecules (Schönherr & Leighton, 2012).

Cancer Research

In cancer research, a library of 1-{1-methyl-2-[4-phenyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indol-3-yl}methanamine derivatives was synthesized. Some of these compounds showed potent growth inhibitory action against various human cancer cell lines, and one particular compound significantly reduced prostate weight in animal models, indicating its potential as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).

Safety and Hazards

“(1-Tosyl-1H-indol-4-YL)methanamine” is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-12-5-7-14(8-6-12)21(19,20)18-10-9-15-13(11-17)3-2-4-16(15)18/h2-10H,11,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRFJDRMDHBZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 1-tosyl-1H-indole-4-carbonitrile (0.5 g, 1.69 mmol), 5% NH3 in methanol (5.0 mL) and Raney Nickel (0.2 g) in methanol (15.0 ml) was hydrogenated at 5 Torr for 6 h at rt. After completion of the reaction, the Raney Nickel was filtered off through a pad of celite under vacuum and washed with methanol (5×2 mL). The combined filtrates were evaporated to dryness under reduced pressure. The residue was washed with 10% diethyl ether in pentane to yield the title compound as a white solid (0.45 g, 78%). [1H-NMR (CDCl3, 300 MHz): δ 7.72-7.59 (m, 3H), 7.44-7.52 (m, 1H), 7.33-6.72 (m, 5H), 4.12-4.01 (m, 2H), 2.27 (s, 3H)].
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 44 (620 mg, 2 mmol) in EtOH (15 mL) was added zinc powder (320 mg, 5.0 mmol) and NH4Cl (0.53 g, 10 mmol). The reaction mixture was heated at reflux overnight, filtered and the filtrate was concentrated to dryness. The residue was diluted with DCM (100 mL) and water (20 mL). The organic layer was separated, dried (MgSO4), filtered and concentrated to afford 600 mg (100%) of (1-tosyl-1H-indol-4-yl)methanamine (46) as yellow syrup: MS (ESI) m/z=284.1 [M−15]+.
Name
44
Quantity
620 mg
Type
reactant
Reaction Step One
Name
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
320 mg
Type
catalyst
Reaction Step One

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